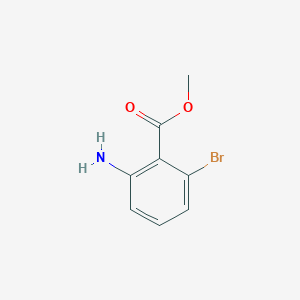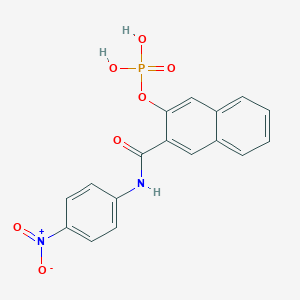
Naphthol AS-AN phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthol AS-AN phosphate is a commonly used substrate for alkaline phosphatase. It has been widely used in scientific research for many years due to its high sensitivity and specificity.
Mécanisme D'action
The mechanism of action of Naphthol AS-AN phosphate involves the hydrolysis of the phosphate group by alkaline phosphatase. The hydrolysis results in the formation of naphthol, which can be detected by spectrophotometry. The amount of naphthol formed is directly proportional to the amount of alkaline phosphatase activity present in the sample.
Effets Biochimiques Et Physiologiques
Naphthol AS-AN phosphate does not have any direct biochemical or physiological effects. It is used solely as a substrate for alkaline phosphatase detection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Naphthol AS-AN phosphate is its high sensitivity and specificity. It allows for the detection of alkaline phosphatase activity in very low concentrations. Additionally, it is relatively easy to use and can be adapted to various experimental setups.
However, there are some limitations to the use of Naphthol AS-AN phosphate. Firstly, it is not suitable for the detection of acid phosphatase activity. Secondly, it is not stable in aqueous solutions and needs to be stored in organic solvents. Finally, it is not suitable for long-term storage and needs to be prepared fresh before each experiment.
Orientations Futures
There are several future directions for the use of Naphthol AS-AN phosphate. One potential area of research is the development of new substrates for alkaline phosphatase that are more stable in aqueous solutions. Additionally, there is a need for the development of substrates that can detect both alkaline and acid phosphatase activity. Finally, there is a need for the development of more sensitive and specific substrates that can detect alkaline phosphatase activity in very low concentrations.
Conclusion:
In conclusion, Naphthol AS-AN phosphate is a widely used substrate for alkaline phosphatase detection in scientific research. It is synthesized by the reaction of naphthol AS with phosphoric acid and is used to detect alkaline phosphatase activity in various biological samples. Its high sensitivity and specificity make it a valuable tool for scientific research, although there are some limitations to its use. Further research is needed to develop new substrates for alkaline phosphatase detection that are more stable and sensitive.
Méthodes De Synthèse
Naphthol AS-AN phosphate is synthesized by the reaction of naphthol AS with phosphoric acid. The reaction results in the formation of a water-insoluble product that is then washed and dried. The final product is a white or light yellow powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
Naphthol AS-AN phosphate is widely used in scientific research as a substrate for alkaline phosphatase. Alkaline phosphatase is an enzyme that is commonly used as a marker for various biological processes, such as cell differentiation and bone mineralization. The use of Naphthol AS-AN phosphate allows for the detection of alkaline phosphatase activity in various biological samples, such as tissues, cells, and serum.
Propriétés
Numéro CAS |
18228-15-4 |
|---|---|
Nom du produit |
Naphthol AS-AN phosphate |
Formule moléculaire |
C17H13N2O7P |
Poids moléculaire |
388.27 g/mol |
Nom IUPAC |
[3-[(4-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H13N2O7P/c20-17(18-13-5-7-14(8-6-13)19(21)22)15-9-11-3-1-2-4-12(11)10-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) |
Clé InChI |
XYMLQIDGULRARJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



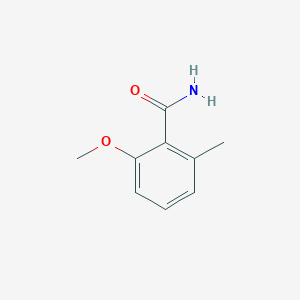

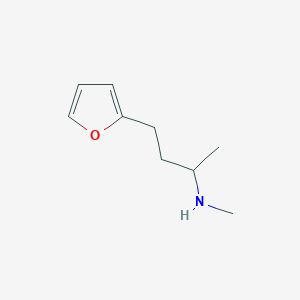


![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

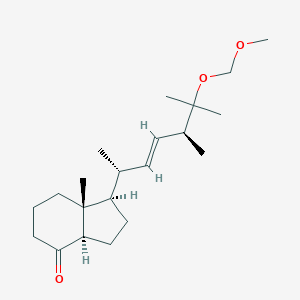
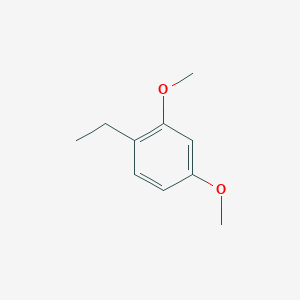
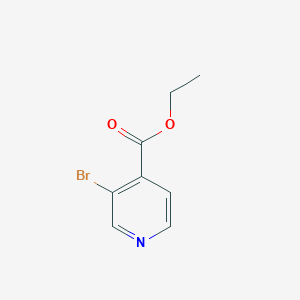
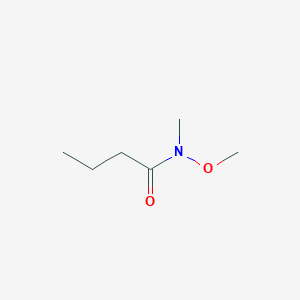

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)
